Cas no 1697895-35-4 (1-(2-chloro-5-fluorophenyl)prop-2-en-1-one)

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 1-(2-chloro-5-fluorophenyl)prop-2-en-1-one
- EN300-1966646
- 1697895-35-4
-
- インチ: 1S/C9H6ClFO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5H,1H2
- InChIKey: ARNMXTUGXOMGGE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(C=C)=O)F
計算された属性
- せいみつぶんしりょう: 184.0091207g/mol
- どういたいしつりょう: 184.0091207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.1Ų
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1966646-0.5g |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |
1697895-35-4 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1966646-10.0g |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |
1697895-35-4 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1966646-0.25g |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |
1697895-35-4 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1966646-5.0g |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |
1697895-35-4 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1966646-0.1g |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |
1697895-35-4 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1966646-1.0g |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |
1697895-35-4 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1966646-1g |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |
1697895-35-4 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1966646-0.05g |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |
1697895-35-4 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1966646-2.5g |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |
1697895-35-4 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1966646-10g |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |
1697895-35-4 | 10g |
$3929.0 | 2023-09-16 |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-one 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
1-(2-chloro-5-fluorophenyl)prop-2-en-1-oneに関する追加情報
Comprehensive Guide to 1-(2-Chloro-5-fluorophenyl)prop-2-en-1-one (CAS No. 1697895-35-4): Properties, Applications, and Market Insights
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-one (CAS No. 1697895-35-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This α,β-unsaturated ketone derivative is characterized by its unique molecular structure, featuring a chloro-fluorophenyl moiety and a reactive prop-2-en-1-one group. Its versatility as a building block in synthetic chemistry makes it invaluable for developing novel bioactive molecules.
The compound's physicochemical properties include a molecular weight of 198.62 g/mol and a purity typically exceeding 98%. Researchers particularly value its electron-withdrawing substituents (chloro and fluoro groups) which influence its reactivity in various chemical transformations. Recent studies have explored its potential in creating selective enzyme inhibitors, especially in the context of kinase-targeted therapies – a hot topic in cancer research and autoimmune disease treatment.
In pharmaceutical applications, 1-(2-Chloro-5-fluorophenyl)prop-2-en-1-one serves as a key intermediate for small molecule drug development. Its structural features make it particularly useful for designing tyrosine kinase inhibitors, addressing a growing demand for targeted cancer therapies. The compound's fluorinated aromatic system enhances metabolic stability, a crucial factor in drug design that improves pharmacokinetic profiles – a frequent search topic among medicinal chemists.
The agrochemical industry has shown increasing interest in derivatives of CAS 1697895-35-4 for developing novel crop protection agents. Its molecular framework allows for the creation of compounds with potential fungicidal and herbicidal activities, responding to the global need for more efficient and environmentally friendly agricultural solutions. This aligns with current trends in sustainable agriculture, a frequently searched topic in scientific and industrial circles.
From a synthetic chemistry perspective, 1-(2-chloro-5-fluorophenyl)prop-2-en-1-one demonstrates interesting reactivity patterns. The α,β-unsaturated carbonyl system participates in various Michael addition reactions, while the aryl halide components enable cross-coupling reactions. These properties make it a versatile scaffold for constructing complex molecular architectures, particularly relevant in fragment-based drug discovery approaches.
The global market for pharmaceutical intermediates like CAS 1697895-35-4 has shown steady growth, driven by increasing R&D investments in drug discovery. Market analysts note particular demand from regions with strong generic drug manufacturing capabilities and emerging biotech hubs. Quality standards for this compound typically require HPLC purity ≥98%, with strict control of process-related impurities – a critical consideration for end-users searching for reliable suppliers.
Recent patent literature reveals innovative applications of 1-(2-chloro-5-fluorophenyl)prop-2-en-1-one derivatives in various therapeutic areas. Several filings describe its incorporation into JAK kinase inhibitors for inflammatory diseases and EGFR inhibitors for oncology applications. These developments correspond to trending searches in pharmaceutical intellectual property databases, reflecting the compound's growing importance in drug discovery pipelines.
Environmental and safety considerations for handling 1-(2-Chloro-5-fluorophenyl)prop-2-en-1-one follow standard laboratory protocols for organic synthesis intermediates. Proper personal protective equipment (PPE) including gloves and safety goggles is recommended. The compound should be stored in cool, dry conditions away from strong oxidizers, with attention to standard chemical storage guidelines – a common query among laboratory professionals.
Analytical characterization of CAS 1697895-35-4 typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. The 1H NMR spectrum shows characteristic signals for the vinyl protons (δ 6.5-7.8 ppm) and aromatic protons (δ 7.2-8.1 ppm), while the 13C NMR displays the carbonyl carbon around δ 190 ppm. These analytical details are frequently sought by quality control specialists and researchers verifying compound identity.
Future research directions for 1-(2-chloro-5-fluorophenyl)prop-2-en-1-one may explore its potential in photopharmacology applications, given its UV-absorbing properties. The compound's structure could be modified to create light-activated prodrugs, an emerging field in precision medicine. Additionally, its use in metal-organic frameworks (MOFs) for catalytic applications represents another promising avenue, aligning with current interests in green chemistry and sustainable synthesis methodologies.
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